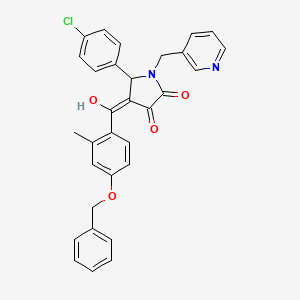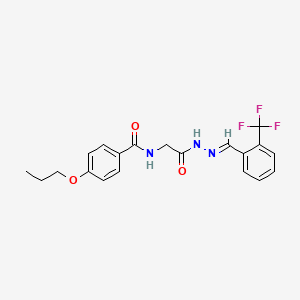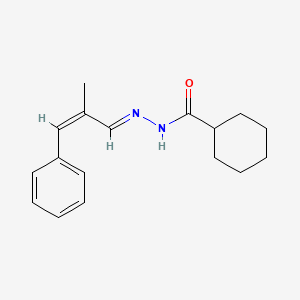![molecular formula C23H19BrN6OS B12011546 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with bromophenyl and phenyl groups, a sulfanyl linkage, and a hydrazide moiety, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound, such as a diketone or a ketoester, under acidic or basic conditions.
Substitution with Bromophenyl and Phenyl Groups: The triazole ring is then functionalized with bromophenyl and phenyl groups through electrophilic aromatic substitution reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated triazole intermediate.
Formation of the Hydrazide Moiety: The final step involves the condensation of the sulfanyl-triazole intermediate with an appropriate hydrazide, such as acetohydrazide, under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its structural features suggest it could interact with various biological targets, making it a promising candidate for drug discovery and development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide exerts its effects depends on its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions, while the sulfanyl and hydrazide moieties can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the hydrazide moiety.
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Contains a hydroxyl group instead of the hydrazide moiety.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid: Features a carboxylic acid group instead of the sulfanyl and hydrazide moieties.
Uniqueness
The uniqueness of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide lies in its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the hydrazide moiety, in particular, distinguishes it from other similar compounds, offering unique opportunities for interaction with biological targets.
Eigenschaften
Molekularformel |
C23H19BrN6OS |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H19BrN6OS/c1-16(18-6-5-13-25-14-18)26-27-21(31)15-32-23-29-28-22(17-9-11-19(24)12-10-17)30(23)20-7-3-2-4-8-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+ |
InChI-Schlüssel |
LKFSCUMUTJLXGP-WGOQTCKBSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CN=CC=C4 |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)


![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)

